6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate
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Overview
Description
rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: is a complex organic compound with the molecular formula C20H22D6O6 and a molecular weight of 370.47 . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester typically involves esterification reactions. The starting materials include 2-Hydroxy-4,6-dimethoxy-benzoic acid and 1-Methyl-5-oxo-9-decen-1-ol. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction affects various molecular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Hydroxy-4,6-dimethoxy-benzoic Acid: Shares the benzoic acid core but lacks the ester linkage.
1-Methyl-5-oxo-9-decen-1-yl Ester: Similar ester structure but different functional groups.
Uniqueness: rac 2-Hydroxy-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
6-oxoundec-10-en-2-yl 2-hydroxy-4,6-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVBZLNKRMWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441918 |
Source
|
Record name | AGN-PC-0N6SA1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312305-40-1 |
Source
|
Record name | AGN-PC-0N6SA1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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